N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
Description
Properties
Molecular Formula |
C5H11N5 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
6-N,6-N-dimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine |
InChI |
InChI=1S/C5H11N5/c1-10(2)5-8-3-7-4(6)9-5/h3H2,1-2H3,(H3,6,7,8,9) |
InChI Key |
KJXHTILHHUZNNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NCN=C(N1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
General Synthetic Strategy
The preparation of this compound typically involves multi-step synthetic routes starting from dimethyl cyanocarbonodithioimidate or cyanamide derivatives, followed by reactions with guanidine derivatives or amines under controlled conditions. The key steps include:
- Formation of cyanocarbaimidothioate intermediates.
- Reaction with guanidine derivatives in the presence of bases.
- Oxidation steps to form intermediate compounds.
- Final amination to yield the target triazine diamine.
These reactions are conducted in various organic solvents under temperatures ranging from room temperature to reflux conditions.
Detailed Synthetic Routes
Synthesis via Dimethyl Cyanocarbonodithioimidate (Patent US8722674B2)
A representative synthesis involves the following steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dimethyl cyanocarbonodithioimidate + NR3R4 amine derivative (1-2 equiv) in solvent (methanol, ethanol, propanol, etc.) | Formation of cyanocarbaimidothioate intermediate (Compound 3). Reaction temperature: room temperature to reflux. |
| 2 | Compound 3 + guanidine derivative (1-2 equiv) + base (piperidine, pyridine, triethylamine, NaOH, etc.) in solvent | Formation of intermediate Compound 5. Temperature: room temperature to reflux. |
| 3 | Compound 5 + oxidizing agent (m-chloroperbenzoic acid, hydrogen peroxide, oxone; 1-3 equiv) in solvent | Oxidation to Compound 6. Temperature: 0°C to reflux. |
| 4 | Compound 6 + NR3R4 amine derivative (1-3 equiv) in solvent | Final amination to yield this compound (Compound 1). Temperature: room temperature to reflux. |
Solvents used: Methanol, ethanol, propanol, isopropanol, butanol, benzene, toluene, xylene, ethyl acetate, tetrahydrofuran, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, water, or mixtures thereof.
Bases: Piperidine, pyridine, triethylamine, sodium hydroxide, potassium hydroxide, potassium carbonate, among others.
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide, oxone.
This method allows for the preparation of various substituted triazine diamines by varying the amine and guanidine derivatives used, providing versatility in the synthetic approach.
One-Pot Microwave-Assisted Synthesis (Beilstein Journal of Organic Chemistry, 2020)
An alternative efficient method involves a one-pot, three-component reaction under microwave irradiation:
| Component | Role | Amount | Conditions |
|---|---|---|---|
| Cyanamide | Starting material | 2 mmol | Reacted in pyridine |
| Aromatic aldehyde | Substituent source | 1 mmol | Reacted in pyridine |
| 5-Amino-1,2,3,4-tetrazole | Amino component | 1 mmol | Microwave heating at 120°C for 12 minutes |
- The three components are combined in pyridine and heated under microwave irradiation at 120°C for 12 minutes.
- After reaction completion, the solvent is removed under reduced pressure.
- The solid product is isolated by filtration and recrystallized from dimethylformamide (DMF).
Yields: High yields reported, typically around 90% or higher.
Advantages: This method offers operational simplicity, short reaction times, high atom economy, and enhanced energy efficiency compared to traditional heating methods.
Example: The synthesis of 6-(4-chlorophenyl)-N2-(5H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine was achieved with a 92% yield and melting point of 320–322 °C.
Comparative Analysis of Preparation Methods
| Feature | Dimethyl Cyanocarbonodithioimidate Route | Microwave-Assisted One-Pot Synthesis |
|---|---|---|
| Reaction Type | Multi-step with isolation of intermediates | One-pot three-component reaction |
| Reaction Time | Several hours to days | 12 minutes |
| Solvents | Variety of organic solvents | Pyridine |
| Temperature | Room temperature to reflux | 120°C (microwave) |
| Yields | Moderate to high (variable) | High (typically >90%) |
| Scalability | Suitable for diverse derivatives | Efficient for rapid synthesis |
| Equipment | Conventional lab glassware | Microwave reactor required |
| Atom Economy | Moderate | High |
| Environmental Impact | Moderate solvent use | Reduced energy and solvent use |
Research Findings and Notes
- The use of dimethyl cyanocarbonodithioimidate as a key starting material allows for structural diversity by modifying the amine and guanidine derivatives, enabling tailored synthesis of triazine diamines.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields, making it an attractive green chemistry approach.
- The choice of solvent and base critically influences the reaction efficiency and product purity.
- Acid addition salts of the compound can be prepared by mixing with various organic and inorganic acids, enhancing pharmaceutical applicability.
- Reaction temperatures generally range from ambient to reflux, with some oxidation steps requiring low temperatures (0°C) to control reaction pathways.
- The microwave method also facilitates the synthesis of biologically relevant derivatives with diverse substituents, confirmed by X-ray crystallography.
Summary Table of Key Preparation Parameters
| Parameter | Dimethyl Cyanocarbonodithioimidate Route | Microwave-Assisted One-Pot Route |
|---|---|---|
| Starting Materials | Dimethyl cyanocarbonodithioimidate, guanidine derivatives, amines | Cyanamide, aromatic aldehydes, 5-amino-1,2,3,4-tetrazole |
| Solvent | Methanol, ethanol, DMF, others | Pyridine |
| Base | Piperidine, triethylamine, NaOH, etc. | Not required |
| Oxidizing Agent | m-Chloroperbenzoic acid, H2O2, oxone | Not required |
| Temperature | RT to reflux, 0°C for oxidation | 120°C (microwave) |
| Reaction Time | Hours to days | 12 minutes |
| Yield | Variable, generally moderate to high | High (~90% or more) |
| Purification | Isolation of intermediates, recrystallization | Simple filtration and recrystallization |
| Scalability | Suitable for diverse derivatives | Efficient for rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield triazine oxides.
Reduction: May produce triazine amines.
Substitution: Results in various substituted triazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of triazine compounds exhibit significant anticancer properties. For instance, N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has been investigated for its ability to inhibit cell proliferation in cancer cell lines. The mechanism is thought to involve the modulation of metabolic pathways associated with tumor growth .
Neuroprotective Effects
Research indicates that triazine derivatives can also serve as potential neuroprotective agents. A study demonstrated that compounds with similar structures could inhibit BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is involved in Alzheimer’s disease pathology . This suggests that this compound may have therapeutic implications in neurodegenerative diseases.
UV Stabilizers
This compound has been utilized as a UV stabilizer in agricultural films. Its incorporation into polyethylene (PE) and polypropylene (PP) films enhances their resistance to UV degradation, thereby extending the lifespan of agricultural products and improving yield .
Fertilizers and Soil Amendments
The compound's nitrogen-rich structure makes it suitable for use as a nitrogen source in fertilizers. Its slow-release properties can improve nitrogen use efficiency in crops while minimizing environmental impact .
Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. It enhances thermal stability and mechanical properties of polymers used in automotive parts and other industrial applications .
Coatings
Triazine derivatives are also being studied for their potential use in protective coatings due to their chemical stability and resistance to environmental factors . This application is particularly relevant for coatings exposed to harsh conditions.
Case Studies
Mechanism of Action
The mechanism by which N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine exerts its effects involves interactions with specific molecular targets. These targets can include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating cellular responses.
DNA/RNA: Potential interactions with genetic material, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity and physicochemical properties of N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine derivatives are highly dependent on substituents at the 6-position. Key analogues include:
Key Observations :
- Aryl Substituents : Phenyl and fluorophenyl groups (e.g., 3a , 3h ) enhance antidiabetic activity due to improved hydrophobic interactions with target proteins .
- Heterocyclic Substituents : The furan-2-yl group in 3f reduces metabolic stability compared to phenyl derivatives, as evidenced by lower melting points .
- Chlorinated Aryl Groups: Dichlorophenoxy derivatives exhibit potent antiplasmodial activity, targeting Plasmodium falciparum dihydrofolate reductase (DHFR) with nanomolar IC50 values .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The dimethylamino groups in N2,N2-dimethyl derivatives improve water solubility compared to non-methylated analogues (e.g., N2-phenyl derivatives) .
- Thermal Stability: Ethanol solvates of dihydrotriazine derivatives (e.g., 1a·EtOH) show irreversible desolvation upon heating, indicating structural instability under thermal stress .
- Crystallinity : X-ray diffraction studies reveal that bulky substituents (e.g., styryl groups) induce planar molecular conformations, enhancing π-π stacking interactions in crystalline phases .
Mechanism of Action and Selectivity
- Antidiabetic Activity : Derivatives like 3a modulate mitochondrial function by inhibiting reactive oxygen species (ROS) production, a mechanism distinct from metformin .
- Antimicrobial Activity : N1-Benzyl derivatives (e.g., 7o ) target bacterial DHFR without affecting mammalian enzymes, achieving selectivity ratios >100 .
- Anticancer Potential: 6,N2-Diaryl derivatives inhibit triple-negative breast cancer (MDA-MB231) cell growth via tubulin polymerization disruption, with minimal toxicity to non-cancerous cells .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the 4-position of aryl substituents enhances bioactivity by improving binding affinity and metabolic stability .
- Bulkier Substituents : Styryl or benzyl groups increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .
- Hydrogenation of Triazine Ring : Partial saturation (3,6-dihydro) improves conformational flexibility, enabling interactions with dynamic enzyme pockets .
Biological Activity
N2,N2-Dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine, also known as N,N-dimethyltriazine or its hydrochloride form, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C6H11N5
- Molecular Weight : 155.19 g/mol
- CAS Number : 352211-11-1
- Structure : The compound features a triazine ring substituted at the 2 and 4 positions with amino groups and at the 6 position with dimethyl groups.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
-
Enzyme Inhibition : It has been shown to inhibit several cancer-related enzymes such as:
- DNA topoisomerase IIα
- Carbonic anhydrases
- Ubiquitin-conjugating enzyme 2B
- Lysophosphatidic acid acyltransferase β
-
Receptor Binding : The compound interacts with central nervous system (CNS) receptors including:
- Histamine H4
- Serotonin 5-HT6
- Adenosine A2a
- α7 Nicotinic acetylcholine receptors
Anticancer Properties
This compound has been evaluated for its anticancer properties in various studies:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values lower than standard chemotherapeutic agents .
Antidiabetic Effects
The compound has also been investigated for its potential role in managing metabolic syndromes and diabetes. It has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models .
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various human cancer cell lines revealed that this compound inhibited DNA synthesis and induced apoptosis. The mechanism involved the activation of caspase pathways leading to programmed cell death . -
Diabetes Management :
Another research highlighted its efficacy in reducing hyperglycemia in diabetic rats. The compound improved glycemic control by enhancing insulin signaling pathways .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine and its derivatives?
- Methodological Answer : A one-pot, microwave-assisted method is recommended for efficient synthesis. This involves a three-component condensation of cyanoguanidine, aldehydes, and amines in the presence of HCl, followed by base-promoted Dimroth rearrangement to yield dihydrotriazine derivatives. Reaction conditions (e.g., 140°C, 150W microwave irradiation, pH 10–11) are critical to avoid dehydrogenation and ensure product stability .
Q. How can structural discrepancies in triazine derivatives be resolved during characterization?
- Analytical Approach : Use NMR to confirm the dihydrotriazine ring structure. Signals at 67.5–68.4 ppm (sp-hybridized carbon) and NMR peaks at 5.70–5.77 ppm (proton adjacent to sp carbon) are diagnostic. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for tautomeric forms or solvate formation .
Q. What strategies mitigate poor aqueous solubility in triazine-based compounds?
- Experimental Design : Solubility can be enhanced via:
- Co-solvent systems (e.g., ethanol-water mixtures).
- Structural modifications, such as introducing polar substituents (e.g., morpholino groups) or salt formation (e.g., hydrochloride salts) .
Advanced Research Questions
Q. How do substituent variations at N2 and C6 positions influence antiproliferative activity in triazine derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., 4-fluorophenyl at C6) enhance activity against triple-negative breast cancer (MDA-MB231 cells) by increasing electrophilicity.
- N2,N2-Dimethyl groups improve metabolic stability but may reduce binding affinity to target enzymes. Validate via 3D-QSAR models to map electrostatic and steric fields for potency optimization .
Q. What experimental approaches address contradictory bioactivity data in structurally similar triazines?
- Data Contradiction Analysis :
- Compare IC values across multiple cell lines (e.g., MCF-10A vs. cancer cells) to assess selectivity.
- Perform mechanistic studies (e.g., enzyme inhibition assays, apoptosis markers) to differentiate on-target vs. off-target effects. For example, conflicting cytotoxicity in analogues may arise from differential uptake or efflux pump interactions .
Q. How can computational models guide the design of triazine derivatives with reduced toxicity?
- Methodology :
- Use molecular docking to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) linked to metabolic toxicity.
- Apply ADMET predictors to prioritize low hepatotoxicity and high plasma stability. Experimental validation via Ames test and in vivo toxicity profiling is essential .
Q. What combinatorial therapies enhance the efficacy of triazine-based anticancer agents?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
